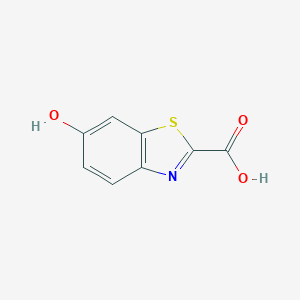

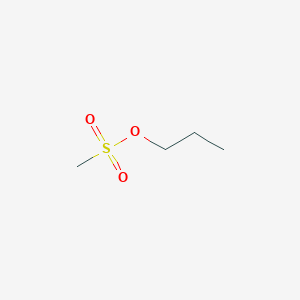

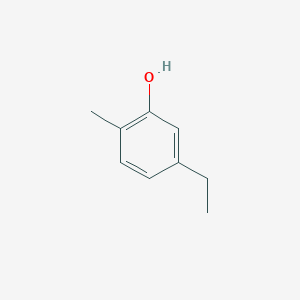

![molecular formula C10H8F3N3 B154782 1-[2-(Trifluoromethyl)-4-quinolyl]hydrazine CAS No. 1828-97-3](/img/structure/B154782.png)

1-[2-(Trifluoromethyl)-4-quinolyl]hydrazine

Overview

Description

Scientific Research Applications

Medicinal Chemistry: c-Met Inhibition

This compound has been studied for its potential in medicinal chemistry, particularly in inhibiting the c-Met protein kinase. c-Met is a receptor tyrosine kinase that has been implicated in various forms of cancer due to its role in cell growth and differentiation. The inhibition of c-Met can potentially lead to the development of new anticancer drugs .

Neuropharmacology: GABA A Modulation

In neuropharmacology, 1-[2-(Trifluoromethyl)-4-quinolyl]hydrazine has shown promise as a GABA A allosteric modulator. This activity is significant because GABA A receptors are involved in the regulation of neuronal excitability throughout the nervous system, and modulators can be used to treat a variety of neurological disorders .

Polymer Chemistry: Solar Cell Applications

The compound’s structural units have been incorporated into polymers for use in solar cells. This application is part of an ongoing effort to improve the efficiency and stability of solar cell materials, which is crucial for advancing renewable energy technologies .

Enzyme Inhibition: BACE-1 Inhibition

Another application in the field of biochemistry is the inhibition of β-secretase 1 (BACE-1). BACE-1 is an enzyme involved in the production of beta-amyloid peptides, which accumulate in the brains of Alzheimer’s disease patients. Inhibitors of BACE-1 are being researched as potential therapeutic agents for Alzheimer’s disease .

Fluorescent Probes

1-[2-(Trifluoromethyl)-4-quinolyl]hydrazine: derivatives have been utilized as fluorescent probes. These probes can be used in various biological assays and imaging techniques to study cell biology and pathology due to their ability to emit fluorescence under specific conditions .

Synthetic Chemistry: Heterocyclic Ring Synthesis

The compound is used in synthetic chemistry for the construction of heterocyclic ring systems, such as 1,2,3-triazole-fused pyrazines and pyridazines. These heterocycles are obtained through various synthetic routes and are valuable in the synthesis of complex organic molecules .

Material Science: Structural Units in Advanced Materials

In material science, the compound’s structural units have been explored for their potential in advanced materials. This includes the development of new materials with specific electronic, mechanical, or chemical properties for use in technology and industry .

Analytical Chemistry: Chemical Reactivity and Selectivity

Lastly, in analytical chemistry, the reactivity and selectivity of 1-[2-(Trifluoromethyl)-4-quinolyl]hydrazine make it a valuable asset for understanding chemical reactions. It can be used to study reaction mechanisms and kinetics, which are fundamental in the development of new chemical processes .

Future Directions

The future directions for research on “1-[2-(Trifluoromethyl)-4-quinolyl]hydrazine” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, the development of efficient and versatile methods for introducing the CF3 group into various organic molecules is a significant area of research . Additionally, the study of the biological activities of these compounds could also be a promising direction .

properties

IUPAC Name |

[2-(trifluoromethyl)quinolin-4-yl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N3/c11-10(12,13)9-5-8(16-14)6-3-1-2-4-7(6)15-9/h1-5H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDBNRPMWZIXBNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60299211 | |

| Record name | 1-[2-(trifluoromethyl)-4-quinolyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60299211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1828-97-3 | |

| Record name | 4-Hydrazinyl-2-(trifluoromethyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1828-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 128767 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001828973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC128767 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128767 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-[2-(trifluoromethyl)-4-quinolyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60299211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

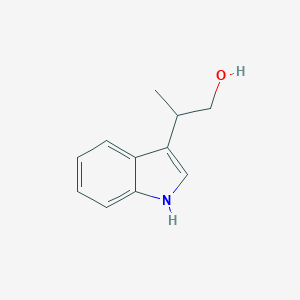

![7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine](/img/structure/B154699.png)

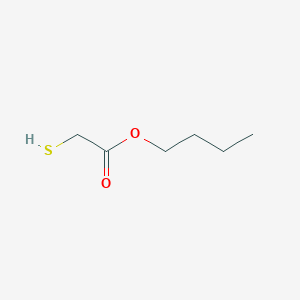

![2-[2-(5-Bromo-1H-indol-3-YL)ethyl]-3-[3-(1-methylethoxy)phenyl]-4-(3H)-quinazolinone](/img/structure/B154700.png)

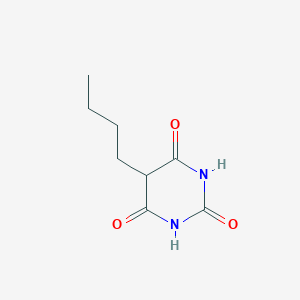

![Benzo[B]thiophene-2-boronic acid](/img/structure/B154711.png)

![N-[(E)-pyridin-3-ylmethylideneamino]acetamide](/img/structure/B154712.png)